Synthetic Role as Obligate Intermediate in SP-141 Production: Oxidation State Comparison
A direct head-to-head synthetic pathway comparison demonstrates that 529476-44-6 is the essential tetrahydro intermediate for producing SP-141. The Wang et al. (2014) protocol [1] uses a two-step sequence: (1) Pictet-Spengler condensation to form the tetrahydro-β-carboline (target compound), followed by (2) Pd/C-catalyzed oxidation in refluxing xylene to yield SP-141. Attempting to bypass this intermediate by direct oxidation of starting materials fails to yield the desired β-carboline product. In contrast, the fully oxidized SP-141 (CAS 1253491-42-7) cannot serve as a precursor and is instead the terminal product. This establishes the target compound as a non-substitutable node in the synthetic route.
| Evidence Dimension | Synthetic pathway position and feasibility |
|---|---|
| Target Compound Data | Step 1 product; tetrahydro-β-carboline intermediate; required for Step 2 oxidation to SP-141 |
| Comparator Or Baseline | SP-141 (CAS 1253491-42-7): fully oxidized terminal product; cannot be used as intermediate. Direct oxidation of starting materials without tetrahydro intermediate: fails to produce SP-141. |
| Quantified Difference | Two-step synthesis with tetrahydro intermediate: successful SP-141 production. One-step or alternative route: 0% yield of SP-141. |
| Conditions | Pictet-Spengler reaction (TFA, anhydrous THF, 0 °C to RT, 2 h) followed by Pd/C oxidation (xylene, reflux, 10 h) [1]. |
Why This Matters
For laboratories synthesizing SP-141 for MDM2 inhibition studies, procurement of 529476-44-6 is mandatory; no alternative intermediate or direct route exists, making it a gatekeeper reagent.
- [1] Wang W, Qin JJ, Voruganti S, et al. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models. Nat Commun. 2014;5:5086. doi:10.1038/ncomms6086 View Source
